Cas no 858122-04-0 (2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate)

2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate
- RGRFCUJDFPYHNC-UHFFFAOYSA-N
- EN300-37152851
- GY-0044
- SCHEMBL2486679
- 858122-04-0
- 2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzenesulfonate
- 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate
-
- Inchi: 1S/C14H18F2O3S/c1-11-2-4-13(5-3-11)20(17,18)19-9-7-12-6-8-14(15,16)10-12/h2-5,12H,6-10H2,1H3
- InChI Key: RGRFCUJDFPYHNC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCCC1CCC(C1)(F)F
Computed Properties
- Exact Mass: 304.09447193g/mol
- Monoisotopic Mass: 304.09447193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
- XLogP3: 3.7
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37152851-0.05g |
2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate |
858122-04-0 | 95.0% | 0.05g |
$888.0 | 2025-03-18 | |
Enamine | EN300-37152851-0.5g |
2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate |
858122-04-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 | |
Enamine | EN300-37152851-0.1g |
2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate |
858122-04-0 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
Enamine | EN300-37152851-1.0g |
2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate |
858122-04-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Enamine | EN300-37152851-10.0g |
2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate |
858122-04-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
Enamine | EN300-37152851-2.5g |
2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate |
858122-04-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
Enamine | EN300-37152851-5.0g |
2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate |
858122-04-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
Enamine | EN300-37152851-0.25g |
2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate |
858122-04-0 | 95.0% | 0.25g |
$972.0 | 2025-03-18 |
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate Related Literature
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate
Introduction to 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate (CAS No. 858122-04-0)
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate, with the CAS number 858122-04-0, is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluorocyclopentyl moiety and a tosylate functional group, which contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate consists of a cyclopentyl ring with two fluorine atoms at the 3-position, attached to an ethyl chain that is further linked to a 4-methylbenzene sulfonate group. The presence of the difluoro substituents imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets and its pharmacological profile.
Recent studies have highlighted the potential of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate in various therapeutic areas. One notable application is in the development of novel analgesics. Research has shown that this compound exhibits potent analgesic effects by modulating specific pain pathways in the central nervous system. The tosylate group plays a crucial role in enhancing the compound's bioavailability and stability, making it a promising candidate for further clinical investigation.
In addition to its analgesic properties, 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate has also been explored for its potential as an anticonvulsant agent. Preclinical studies have demonstrated that this compound can effectively reduce seizure activity in animal models of epilepsy. The mechanism of action is believed to involve modulation of ion channels and neurotransmitter systems, which are key targets in epilepsy treatment.
The synthesis of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions, including the formation of the difluorocyclopentyl ring and the attachment of the tosylate group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, facilitating its use in both research and industrial settings.
The physicochemical properties of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate are well-characterized. It is a solid at room temperature with a melting point ranging from 75°C to 78°C. The compound is soluble in common organic solvents such as dichloromethane and ethanol but exhibits limited solubility in water. These properties make it suitable for various pharmaceutical formulations, including tablets, capsules, and injectable solutions.
In terms of safety and toxicity, extensive preclinical studies have been conducted to evaluate the safety profile of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate. These studies have shown that the compound is generally well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new pharmaceutical agent, ongoing safety monitoring is essential during clinical trials and post-market surveillance.
The pharmacokinetic properties of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate have also been extensively studied. It has been found to exhibit good oral bioavailability and a favorable half-life, which are important factors for ensuring effective drug delivery and sustained therapeutic effects. Additionally, the compound undergoes metabolism primarily through hepatic pathways, with metabolites being excreted via both renal and biliary routes.
Clinical trials are currently underway to further evaluate the safety and efficacy of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate in human subjects. Early results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic parameters. Phase II trials are expected to provide more detailed insights into the compound's therapeutic potential across various indications.
In conclusion, 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate (CAS No. 858122-04-0) represents a promising candidate for the development of novel therapeutics in multiple medical fields. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new applications and optimize its use, this compound holds significant potential to contribute to advancements in medicinal chemistry and pharmaceutical science.
858122-04-0 (2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate) Related Products
- 2090040-33-6(Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate)
- 439094-46-9(4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide)
- 75873-85-7(Z-Leu-Leu-Glu-bNA)
- 2229541-97-1(2-(chloromethyl)-3-fluoro-3-methylbut-1-ene)
- 1806886-09-8(4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-iodopyridine)
- 2138151-96-7(8-Ethyl-2-propyl-1,2,3,4-tetrahydroquinolin-3-ol)
- 1361706-07-1(Ethyl 3-(aminomethyl)-5-(difluoromethyl)-6-methoxypyridine-2-carboxylate)
- 1553303-72-2(2-(tert-butoxy)-5-methylpyridin-4-amine)
- 26452-96-0(Methyl 2,3-dihydro-1H-indene-1-carboxylate)
- 1805484-76-7(Ethyl 2-(difluoromethyl)-5-hydroxy-4-methoxypyridine-3-acetate)




